molecular formula C23H17ClO3 B3957005 7-(benzyloxy)-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one

7-(benzyloxy)-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one

Cat. No. B3957005
M. Wt: 376.8 g/mol
InChI Key: PMZGBAGNDXCPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. It is commonly known as "Benzoxanthone" and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of Benzoxanthone is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of various enzymes, including topoisomerase, histone deacetylase, and tyrosine kinase. It has also been shown to induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Benzoxanthone has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of cyclooxygenase-2, leading to a decrease in inflammation. Benzoxanthone has also been reported to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

Advantages and Limitations for Lab Experiments

Benzoxanthone has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and ease of synthesis. However, it also has some limitations, such as its low bioavailability and poor water solubility, which may limit its use in in vivo studies.

Future Directions

Several future directions for the research on Benzoxanthone can be explored. These include the development of novel synthetic methods to improve the yield and purity of the compound, the investigation of its potential use as a chemotherapeutic agent, and the exploration of its mechanism of action in different cell types. Additionally, further studies are needed to evaluate the safety and toxicity of Benzoxanthone in animal models and humans.

Scientific Research Applications

Benzoxanthone has been extensively studied for its potential pharmacological activities, including its anticancer, anti-inflammatory, and antioxidant properties. Several studies have reported the cytotoxicity of Benzoxanthone against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

3-(2-chlorophenyl)-2-methyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-15-22(18-9-5-6-10-20(18)24)23(25)19-12-11-17(13-21(19)27-15)26-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGBAGNDXCPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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